![molecular formula C7HCl7 B14431108 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene CAS No. 79480-82-3](/img/structure/B14431108.png)
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,5,6,7-Heptachlorobicyclo[221]hepta-2,5-diene is a chlorinated bicyclic compound with a unique structure It belongs to the class of polycyclic chlorinated hydrocarbons, which are known for their stability and resistance to degradation
Métodos De Preparación
The synthesis of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene typically involves the chlorination of bicyclo[2.2.1]hepta-2,5-diene. One common method is the reaction of hexachlorocyclopentadiene with acetylene under pressure . This reaction results in the formation of the desired heptachlorinated product. Industrial production methods often involve similar chlorination reactions, utilizing large-scale reactors and controlled conditions to ensure high yields and purity.
Análisis De Reacciones Químicas
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of chlorinated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the removal of chlorine atoms.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene has several scientific research applications:
Chemistry: It is used as a starting material for the synthesis of various chlorinated organic compounds.
Medicine: Its derivatives are being explored for potential therapeutic applications, including as antiviral and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene involves its interaction with molecular targets such as enzymes and receptors. The chlorinated structure allows it to bind to specific sites, inhibiting or modifying the activity of these targets. This interaction can lead to various biological effects, including disruption of cellular processes and inhibition of viral replication.
Comparación Con Compuestos Similares
1,2,3,4,5,6,7-Heptachlorobicyclo[2.2.1]hepta-2,5-diene can be compared to other similar compounds, such as:
1,2,3,4,7,7-Hexachlorobicyclo[2.2.1]hepta-2,5-diene: This compound has one less chlorine atom and exhibits slightly different chemical properties and reactivity.
1,3,5,6,7-Pentachlorobicyclo[3.2.0]hepta-3,6-dien-2-one: Another chlorinated bicyclic compound with different substitution patterns and applications.
The uniqueness of this compound lies in its specific chlorination pattern, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
79480-82-3 |
|---|---|
Fórmula molecular |
C7HCl7 |
Peso molecular |
333.2 g/mol |
Nombre IUPAC |
1,2,3,4,5,6,7-heptachlorobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7HCl7/c8-1-2(9)7(14)4(11)3(10)6(1,13)5(7)12/h5H |
Clave InChI |
IZNVNYXWWKHUIV-UHFFFAOYSA-N |
SMILES canónico |
C1(C2(C(=C(C1(C(=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


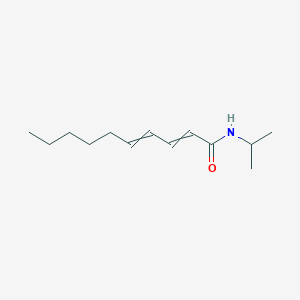
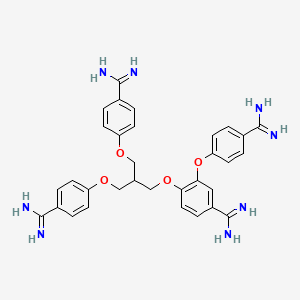

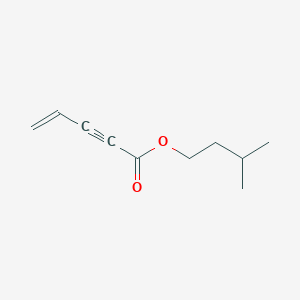
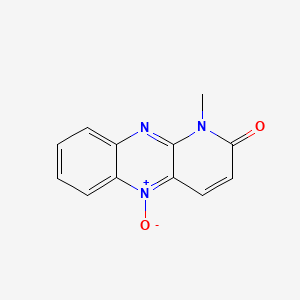
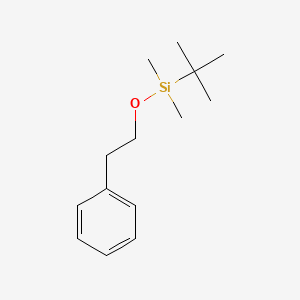
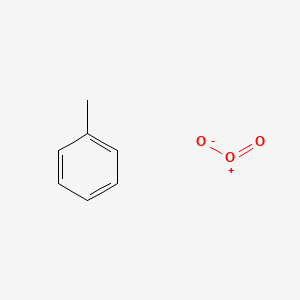

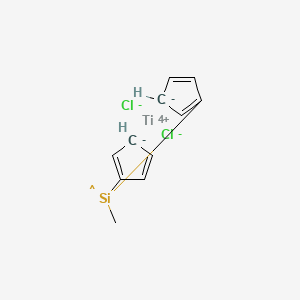
![1,5-Dimethyl-6,7-dioxabicyclo[3.2.1]octane](/img/structure/B14431095.png)
![1-Cyclohexyl-5-{3-[(naphthalen-2-yl)oxy]propyl}-1H-tetrazole](/img/structure/B14431098.png)


![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
